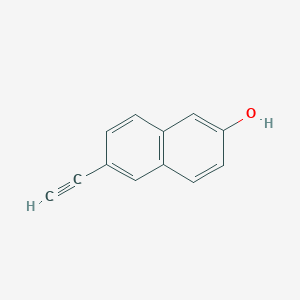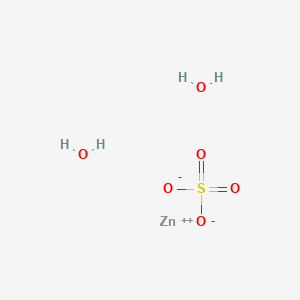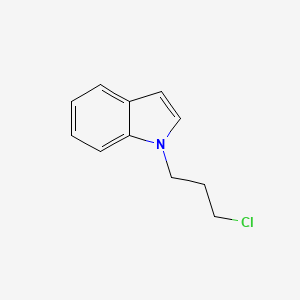![molecular formula C11H10Cl2O3 B8677072 methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate](/img/structure/B8677072.png)
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate: is an organic compound with the molecular formula C11H10Cl2O3 It is characterized by the presence of a methyl ester group attached to a prop-2-enoate backbone, with a 3,4-dichlorophenyl and a hydroxymethyl group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate typically involves the reaction of 3,4-dichlorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often require a solvent like ethanol and a temperature range of 60-80°C to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-[(3,4-dichlorophenyl)(carboxy)methyl]prop-2-enoate.
Reduction: 2-[(3,4-dichlorophenyl)(hydroxy)methyl]propan-1-ol.
Substitution: 2-[(3,4-dichlorophenyl)(substituted)methyl]prop-2-enoate.
Applications De Recherche Scientifique
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 2-(1,3,5-trihydroxy-4a-methyl-8-oxodecahydro-2-naphthalenyl)prop-2-enoate .
Uniqueness
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate is unique due to the presence of both the dichlorophenyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10Cl2O3 |
|---|---|
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-6(11(15)16-2)10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,1H2,2H3 |
Clé InChI |
TXCDARQCSQEEGV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C)C(C1=CC(=C(C=C1)Cl)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4-trifluoro-N-[(4-methylcyclohexyl)methyl]aniline](/img/structure/B8676992.png)









![(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE](/img/structure/B8677074.png)
![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)
![2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B8677080.png)

